Ethyl 2-cyclopropylideneacetate
Overview
Description
Ethyl 2-cyclopropylideneacetate is a chemical compound that has been extensively studied for its unique reactivity and potential applications in organic synthesis. This compound serves as a versatile building block in the synthesis of various cyclic and polycyclic structures, owing to its unique cyclopropylidene group.
Synthesis Analysis
The synthesis of Ethyl 2-cyclopropylideneacetate and its derivatives has been achieved through several methodologies. Notably, nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization processes involving ethyl cyclopropylideneacetate and alkynes have been developed to synthesize seven-membered carbocycles with high selectivity (Saito et al., 2007). Additionally, the compound has been utilized in [4+3] cycloaddition reactions with 1,3-dienes and in [3+2+2] cycloaddition with diynes and alkynes, leading to the formation of complex bicyclic compounds (Saito & Takeuchi, 2007).
Molecular Structure Analysis
Ethyl 2-cyclopropylideneacetate's molecular structure is characterized by the presence of a cyclopropylidene group attached to an acetate ester. This structure imparts significant reactivity to the compound, making it a valuable intermediate in organic synthesis. The electron-withdrawing effect of the acetate ester stabilizes the cyclopropylidene moiety, facilitating its participation in various cycloaddition reactions.
Chemical Reactions and Properties
This compound exhibits a wide range of chemical reactivity, including participation in nickel-catalyzed cycloaddition reactions to form seven-membered carbocycles and bicyclic compounds with high yield and selectivity. Its reactivity is further evidenced in [4+3+2] cycloaddition reactions with dienynes, highlighting its utility in synthesizing compounds containing nine-membered rings (Yamasaki et al., 2013).
Scientific Research Applications
Catalytic Reactions and Synthesis
Ethyl 2-cyclopropylideneacetate has been a key subject in studies focusing on its reactivity in various catalytic reactions, particularly those involving nickel catalysts. One significant application is in the nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization with alkynes. This process facilitates the synthesis of cycloheptadiene derivatives, showcasing the compound's utility in creating complex molecular structures in a highly selective and efficient manner (Saito, Masuda, & Komagawa, 2004). Furthermore, the introduction of an electron-withdrawing group enhances the reactivity of ethyl 2-cyclopropylideneacetate, which is pivotal for the success of these reactions.
Advanced Syntheses and Building Blocks
Ethyl 2-cyclopropylideneacetate also plays a crucial role as a multifunctional building block in organic synthesis. Research has shown that it can be reproducibly and inexpensively prepared and used to create various complex compounds. Its applications in advanced syntheses include the development of cyclopropylideneacetates as versatile multifunctional building blocks (Limbach, Dalai, & Meijere, 2004). These advances highlight the compound's importance in the field of organic chemistry, particularly in synthesizing novel compounds.
Mechanistic Studies and Computational Analysis
In addition to its practical applications in synthesis, ethyl 2-cyclopropylideneacetate has been the focus of mechanistic studies and computational analyses to understand its behavior in various chemical reactions. Detailed investigations, including density functional theory (DFT) calculations, have been employed to explore the mechanisms of nickel-catalyzed cocyclizations involving this compound. These studies provide insights into the reaction pathways and the factors influencing their efficiency and selectivity (An, Cheng, Pan, & Wang, 2012). Understanding these mechanisms is crucial for optimizing reaction conditions and designing new catalytic processes.
properties
IUPAC Name |
ethyl 2-cyclopropylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-9-7(8)5-6-3-4-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINXGNHRKLMYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452879 | |
Record name | Ethyl 2-cyclopropylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropylideneacetate | |
CAS RN |
74592-36-2 | |
Record name | Ethyl 2-cyclopropylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-cyclopropylideneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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